N-(4-methylphenyl)-2-{4-oxo-2-[(2-oxo-1,3-thiazolidin-4-ylidene)hydrazono]-1,3-thiazolidin-5-yl}acetamide
Description
N-(4-methylphenyl)-2-{4-oxo-2-[(2-oxo-1,3-thiazolidin-4-ylidene)hydrazono]-1,3-thiazolidin-5-yl}acetamide is a complex organic compound that belongs to the class of thiazolidinones
Properties
Molecular Formula |
C15H15N5O3S2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[(2E)-4-oxo-2-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide |
InChI |
InChI=1S/C15H15N5O3S2/c1-8-2-4-9(5-3-8)16-12(21)6-10-13(22)18-14(25-10)20-19-11-7-24-15(23)17-11/h2-5,10H,6-7H2,1H3,(H,16,21)(H,17,19,23)(H,18,20,22) |
InChI Key |
VRRODVFSPSKFPM-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N\N=C\3/CSC(=O)N3)/S2 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=C3CSC(=O)N3)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-{4-oxo-2-[(2-oxo-1,3-thiazolidin-4-ylidene)hydrazono]-1,3-thiazolidin-5-yl}acetamide typically involves the reaction of 4-methylphenylhydrazine with a thiazolidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity and yield. The use of advanced techniques, such as high-performance liquid chromatography (HPLC), may be employed to monitor the progress of the reaction and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-{4-oxo-2-[(2-oxo-1,3-thiazolidin-4-ylidene)hydrazono]-1,3-thiazolidin-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-{4-oxo-2-[(2-oxo-1,3-thiazolidin-4-ylidene)hydrazono]-1,3-thiazolidin-5-yl}acetamide involves its interaction with specific molecular targets and pathways within the cell. The compound may inhibit the activity of certain enzymes or interfere with the synthesis of essential biomolecules, leading to its observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide
- **N-(4-methylphen
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